![molecular formula C23H28N6O2S2 B2361027 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 685860-69-9](/img/structure/B2361027.png)
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazole, piperidine, and purine. Benzo[d]thiazole is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities . Piperidine is a common structural motif in many pharmaceuticals and its derivatives are known to exhibit a wide range of biological activities. Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purine is widely occurring in nature and plays key roles in biochemistry.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole and purine rings are aromatic and planar, while the piperidine ring is aliphatic and can adopt a chair or boat conformation. The ethylthio linker would provide some flexibility to the molecule, allowing the benzo[d]thiazole and purine rings to adopt different spatial orientations .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The compound could also exhibit fluorescence properties due to the presence of the aromatic rings .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Antidiabetic Drug Discovery
Optoelectronics and Analytical Tools
- The compound 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) is relevant in optoelectronics and analytical tool development .
Topoisomerase I Inhibition
- These compounds were evaluated for anti-proliferation activity against human cancer cell lines (MGC-803, HepG-2, T24, NCI-H460) and a normal cell line (HL-7702) .
Fluorescent Probe for Cysteine Sensing
Mechanism of Action
Target of Action
The primary target of this compound is the LasR system of Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is involved in quorum sensing, a process that allows bacteria to communicate and coordinate behavior.
Mode of Action
The compound interacts with its target by inhibiting the quorum sensing pathways of Pseudomonas aeruginosa . This inhibition disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the LasB system , a key component of the quorum sensing pathways in Pseudomonas aeruginosa . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors, thereby reducing its pathogenicity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s worth noting that the compound showed promising quorum-sensing inhibitors with IC50 of 45.5 μg mL −1 . This suggests that the compound may have good bioavailability and efficacy at relatively low concentrations.
Result of Action
The primary result of the compound’s action is the inhibition of Pseudomonas aeruginosa’s quorum sensing pathways, leading to a reduction in the bacteria’s ability to form biofilms and produce virulence factors . This could potentially make the bacteria less pathogenic and easier to eliminate.
Future Directions
Future research could involve further exploration of the biological activity of the compound, including in vitro and in vivo studies to evaluate its potential as a therapeutic agent. Additionally, studies could be conducted to optimize the synthesis of the compound and to explore its physical and chemical properties in more detail .
properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S2/c1-14-11-15(2)13-28(12-14)21-25-19-18(20(30)27(4)23(31)26(19)3)29(21)9-10-32-22-24-16-7-5-6-8-17(16)33-22/h5-8,14-15H,9-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFUUMYODUUSGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)N(C(=O)N3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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